8-Bromo-2',3',5'-tri-O-acetyladenosine

8-fluoroadenosine synthesis halogen exchange nucleoside fluorination

8-Bromo-2',3',5'-tri-O-acetyladenosine (8-Br-TOAA; CAS 31281-86-4) is a peracetylated, C8-brominated adenosine derivative with molecular formula C₁₆H₁₈BrN₅O₇ and molecular weight 472.25 g/mol. The compound serves as a protected synthetic intermediate in which the 2′-, 3′-, and 5′-hydroxyl groups are masked as acetate esters, while the C8 position of the adenine ring bears a bromine atom that functions as a leaving group for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C16H18BrN5O7
Molecular Weight 472.25 g/mol
CAS No. 31281-86-4
Cat. No. B018584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2',3',5'-tri-O-acetyladenosine
CAS31281-86-4
Synonyms8-Bromo-adenosine 2’,3’,5’-Triacetate;  2’,3’,5’-Tri-O-acetyl-8-bromoadenosine;  NSC 79212; 
Molecular FormulaC16H18BrN5O7
Molecular Weight472.25 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)/t9-,11+,12+,15-/m1/s1
InChIKeyHRCLVNMFELGYPE-CKRXIKOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2',3',5'-tri-O-acetyladenosine (CAS 31281-86-4): A Protected C8-Brominated Adenosine Intermediate for Nucleoside Diversification


8-Bromo-2',3',5'-tri-O-acetyladenosine (8-Br-TOAA; CAS 31281-86-4) is a peracetylated, C8-brominated adenosine derivative with molecular formula C₁₆H₁₈BrN₅O₇ and molecular weight 472.25 g/mol [1]. The compound serves as a protected synthetic intermediate in which the 2′-, 3′-, and 5′-hydroxyl groups are masked as acetate esters, while the C8 position of the adenine ring bears a bromine atom that functions as a leaving group for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions [2]. 8-Br-TOAA is a crystalline solid (mp 188–189 °C) with solubility in chloroform and DMSO, and a predicted pKa of 2.80 ± 0.10 . Unlike the unprotected 8-bromoadenosine, the tri-O-acetyl protection enhances organic solvent solubility and prevents undesired side reactions during subsequent synthetic manipulations at C8 [2].

Why 8-Bromo-2',3',5'-tri-O-acetyladenosine Cannot Be Replaced by 8-Chloroadenosine, 8-Bromoadenosine, or Unprotected Adenosine in Synthetic Workflows


The selection of a C8-halogenated adenosine building block involves a trade-off among leaving-group reactivity, conformational bias, enzymatic stability, and protecting-group strategy. 8-Chloroadenosine cannot be prepared by direct chlorination of adenosine and requires multistep alternative routes, limiting its accessibility as a synthetic intermediate [1]. Unprotected 8-bromoadenosine, while directly accessible via bromination of adenosine, presents free 2′-, 3′-, and 5′-hydroxyl groups that participate in unwanted side reactions during organometallic coupling or nucleophilic displacement at C8 [2]. The tri-O-acetyl protection in 8-Br-TOAA eliminates these competing nucleophilic sites while preserving the C8–Br bond for oxidative addition to Pt(0) [3] or fluoride exchange [4]. Furthermore, the C8-bromine enforces a syn glycosidic conformation that is essential for selective inhibition of NAD kinase in downstream dinucleoside disulfide analogs (IC₅₀ = 6 μM for human NAD kinase), a conformational effect not achievable with the unsubstituted adenosine [5]. These interdependent properties—protected ribose, C8–Br reactivity, and syn conformational bias—cannot be simultaneously satisfied by any single commercially available analog, making 8-Br-TOAA the mandatory starting material in specific synthetic sequences.

Quantitative Differentiation Evidence for 8-Bromo-2',3',5'-tri-O-acetyladenosine Against Closest Analogs


Enabling Precursor for 8-Fluoroadenosine: Exclusive Synthetic Access via C8–Br Halogen Exchange with 18-Crown-6

8-Fluoroadenosine, a historically elusive nucleoside, is accessible via halogen exchange at the C8 position of 2′,3′,5′-tri-O-acetyl-8-bromoadenosine using KF/18-crown-6 at 120 °C for 48 h, affording the 8-fluoro derivative in a moderate yield of 25% [1]. The 8-chloro and 8-iodo analogs cannot serve this purpose: 8-chloroadenosine is not obtainable by direct chlorination [2], and 8-iodoadenosine requires lithiation prior to iodine quenching, which is incompatible with the acetyl protecting groups [3]. The unprotected 8-bromoadenosine undergoes competing ribose hydroxyl reactions under fluorination conditions, making the tri-O-acetyl protecting group essential for this transformation [1].

8-fluoroadenosine synthesis halogen exchange nucleoside fluorination

Validated Substrate for Platinum(II) NHC Complex Synthesis via C8–Br Oxidative Addition: 76% Isolated Yield

8-Br-TOAA reacts with Pt(PPh₃)₄ in toluene at 100 °C via C8–Br oxidative addition to yield the Pt(II) NHC complex 1 in 76% isolated yield, with the Pt(II) center bonded to C8 and N7 remaining unprotonated [1]. The tri-O-acetyl protecting groups are critical: they prevent competitive coordination of ribose hydroxyls to the Pt center and ensure regioselective oxidative addition at C8–Br rather than at the sugar moiety. The non-brominated 2′,3′,5′-tri-O-acetyladenosine (CAS 7387-57-7) lacks the C8–Br bond required for oxidative addition and is thus completely unreactive toward Pt(0) under identical conditions [1]. Unprotected 8-bromoadenosine, while bearing C8–Br, presents competing hydroxyl coordination sites that would reduce yield and complicate purification [2].

organometallic nucleosides platinum N-heterocyclic carbenes oxidative addition

Syn Conformational Locking at C8: Structural Basis for Selective NAD Kinase Inhibition (IC₅₀ = 6 μM) vs. Extended-Conformation NAD-Dependent Enzymes

Introduction of bromine at C8 of the adenine ring restricts the adenosine moiety to the syn glycosidic conformation [1]. When 8-Br-TOAA-derived 8-bromoadenosine is incorporated into dinucleoside disulfide NAD mimics, this syn conformational locking produces the most potent inhibitors of human NAD kinase (IC₅₀ = 6 μM) and Mycobacterium tuberculosis NAD kinase (IC₅₀ = 14–19 μM) reported to date [2]. By contrast, the non-brominated diadenosine disulfide 5, which retains conformational flexibility (anti/syn equilibrium), inhibits human NAD kinase with an IC₅₀ of only 87 μM — a 14.5-fold lower potency [2]. Crucially, neither the 8-bromoadenosine-containing disulfide 14 nor its di(8-bromoadenosine) analog 15 inhibits lactate dehydrogenase or inosine monophosphate dehydrogenase (IMPDH), enzymes that bind NAD in the extended (anti) conformation, demonstrating that the syn conformational restriction confers target selectivity [2].

NAD kinase inhibition syn/anti conformation dinucleoside disulfide

Resistance to Adenosine Deaminase: Syn Conformation Prevents Enzymatic Deamination

8-Bromoadenosine, the deprotected form of 8-Br-TOAA, is not a substrate for adenosine deaminase (ADA) from calf intestinal mucosa or from Nocardioides sp. J-326TK [1][2]. In contrast, adenosine is deaminated with a Kₘ of 4.0 × 10⁻⁴ M [2]. The structural basis for ADA resistance is the syn glycosidic conformation enforced by the C8-bromine substituent: a parallel study demonstrated that 8,2′-anhydro-8-mercapto-9-β-D-arabinofuranosyladenine, which is locked in the anti conformation, is an ADA substrate (Kₘ = 2.0 × 10⁻⁴ M; Vₘₐₓ = 7% of adenosine), confirming that the syn conformation of 8-bromoadenosine precludes binding to the ADA active site [3]. This property is shared with 8-fluoroadenosine (which is hydrolyzed very slowly) but not with 8-chloroadenosine, which undergoes intracellular phosphorylation to 8-chloro-ATP and incorporation into RNA .

adenosine deaminase resistance metabolic stability syn conformation

Tri-O-Acetyl Protection Enables Organic Solvent Compatibility and Prevents Side Reactions During C8 Derivatization

The tri-O-acetyl protecting groups in 8-Br-TOAA confer solubility in chloroform and DMSO, enabling homogeneous reaction conditions for C8-derivatization reactions that require aprotic organic solvents (e.g., toluene for Pt oxidative addition, DMF for nucleophilic displacement) [1]. The unprotected 8-bromoadenosine is primarily water-soluble and would present free 2′-, 3′-, and 5′-hydroxyl groups as competing nucleophiles during C8 substitution or metal-catalyzed coupling reactions [2]. The melting point of 8-Br-TOAA (188–189 °C) is significantly higher than that of 2′,3′,5′-tri-O-acetyladenosine (168–170 °C) , reflecting stronger intermolecular interactions conferred by the C8-bromine that may improve solid-state stability during storage and handling. The density of 8-Br-TOAA (1.85 ± 0.1 g/cm³, predicted) is higher than that of the non-brominated analog (1.62 ± 0.1 g/cm³, predicted), consistent with the mass contribution of bromine .

protecting group strategy organic solubility regioselective derivatization

High-Value Application Scenarios for 8-Bromo-2',3',5'-tri-O-acetyladenosine Based on Quantitative Differentiation Evidence


Synthesis of 8-Fluoroadenosine for ¹⁹F NMR Probe Development and Medicinal Chemistry

8-Fluoroadenosine is a valuable ¹⁹F NMR probe for studying nucleic acid structure and dynamics, as well as a potential therapeutic nucleoside analog. 8-Br-TOAA is the only commercially available precursor with a published procedure for 8-fluoroadenosine synthesis (KF/18-crown-6, 25% yield) [1]. Research groups developing fluorinated nucleoside libraries for fragment-based drug discovery or biophysical studies should procure 8-Br-TOAA as the gateway intermediate, as alternative routes require either enzymatic deprotection or multistep syntheses from adenosine. This scenario is supported by the quantitative evidence that neither 8-chloro- nor 8-iodoadenosine can serve as precursors for direct fluorination under comparable conditions [2].

Platinum-Based Anticancer Nucleoside Conjugates: C8-Br Oxidative Addition Entry Point

The demonstrated 76% yield for Pt(II) NHC complex 1 via oxidative addition of Pt(PPh₃)₄ to 8-Br-TOAA establishes this compound as the validated starting material for constructing organometallic adenosine derivatives [3]. Medicinal chemistry teams exploring metal-nucleoside conjugates for improved anticancer activity should use 8-Br-TOAA rather than attempting to develop de novo synthetic routes from unprotected 8-bromoadenosine or non-halogenated adenosine, which either produce lower yields (due to competing hydroxyl coordination) or are completely unreactive. The full NMR characterization (¹H, ¹³C, ³¹P, ¹⁹⁵Pt) of complex 1 provides a benchmark for quality control in subsequent analog generation [3].

Selective NAD Kinase Inhibitor Synthesis for Antitubercular Drug Discovery

The 14.5-fold enhancement in human NAD kinase inhibitory potency (IC₅₀ = 6 μM vs. 87 μM) achieved by incorporating 8-bromoadenosine into dinucleoside disulfide scaffolds is directly attributable to the C8-bromine-induced syn conformational locking [4]. Drug discovery programs targeting NAD kinase in Mycobacterium tuberculosis (IC₅₀ = 14–19 μM for the 8-bromoadenosine-containing disulfide) should source 8-Br-TOAA as the key building block for synthesizing focused compound libraries. The demonstrated selectivity over anti-conformation-binding NAD-dependent enzymes (lactate dehydrogenase, IMPDH) provides a clear rationale for prioritizing 8-brominated scaffolds over non-brominated or 8-chlorinated alternatives, which lack this conformational restriction [4].

Adenosine Deaminase-Resistant Nucleoside Probes for In Vivo Pharmacology

The complete resistance of 8-bromoadenosine (the deprotected form of 8-Br-TOAA) to adenosine deaminase from both mammalian (calf intestine) and bacterial (Nocardioides) sources [5][6] makes 8-Br-TOAA the precursor of choice for synthesizing metabolically stable adenosine receptor probes or signaling modulators. Researchers requiring ADA-resistant adenosine analogs for in vivo studies — where rapid ADA-mediated degradation of native adenosine (Kₘ = 4.0 × 10⁻⁴ M) limits pharmacological utility — should procure 8-Br-TOAA and deprotect to 8-bromoadenosine, rather than using 8-chloroadenosine, which undergoes intracellular phosphorylation and RNA incorporation, introducing confounding biological effects .

Quote Request

Request a Quote for 8-Bromo-2',3',5'-tri-O-acetyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.